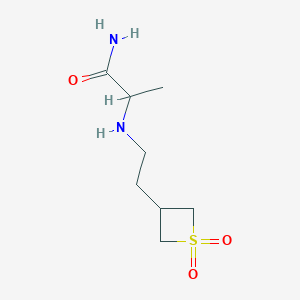
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide is a compound with a unique structure that includes a thietane ring with a dioxido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide typically involves the reaction of a thietane derivative with an amine. The reaction conditions often require the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxido group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine nitrogen.
Aplicaciones Científicas De Investigación
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide exerts its effects involves its interaction with specific molecular targets. The thietane ring and the amine group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Propionamide: A simpler amide with a similar structure but without the thietane ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar amide structure but different functional groups.
Uniqueness
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide is unique due to the presence of the thietane ring with a dioxido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H16N2O3S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-[2-(1,1-dioxothietan-3-yl)ethylamino]propanamide |
InChI |
InChI=1S/C8H16N2O3S/c1-6(8(9)11)10-3-2-7-4-14(12,13)5-7/h6-7,10H,2-5H2,1H3,(H2,9,11) |
Clave InChI |
KKOUVFRIBZFUPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)NCCC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


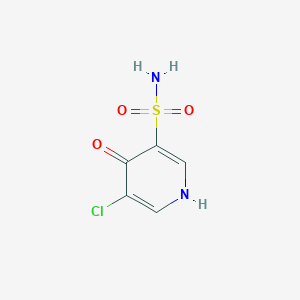
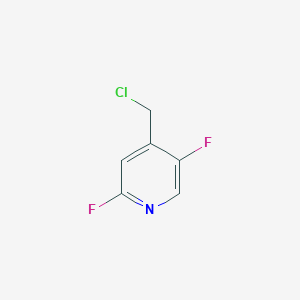
![Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13011504.png)


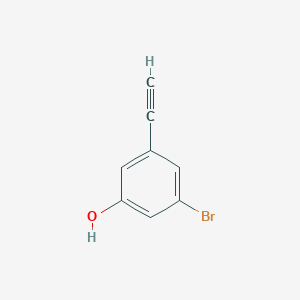

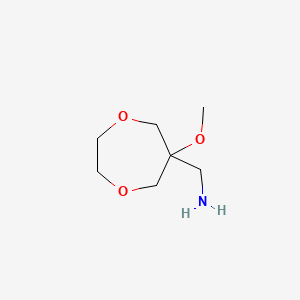
![7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011540.png)


![Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13011549.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)

